1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)- 1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-
Brand Name: Vulcanchem
CAS No.: 84249-76-3
VCID: VC17084750
InChI: InChI=1S/C15H14N4O2S/c1-20-13-4-2-12(3-5-13)17-10-19-15(22)21-14(18-19)11-6-8-16-9-7-11/h2-9,17H,10H2,1H3
SMILES:
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.4 g/mol

1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-

CAS No.: 84249-76-3

Cat. No.: VC17084750

Molecular Formula: C15H14N4O2S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)- - 84249-76-3

Specification

CAS No. 84249-76-3
Molecular Formula C15H14N4O2S
Molecular Weight 314.4 g/mol
IUPAC Name 3-[(4-methoxyanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione
Standard InChI InChI=1S/C15H14N4O2S/c1-20-13-4-2-12(3-5-13)17-10-19-15(22)21-14(18-19)11-6-8-16-9-7-11/h2-9,17H,10H2,1H3
Standard InChI Key GKFFLIJFJNMTFF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₅H₁₄N₄O₂S, with a molecular weight of 314.4 g/mol . Its IUPAC name, 3-[(4-methoxyanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione, reflects the presence of a methoxy-substituted aniline moiety linked via a methylene bridge to the oxadiazole ring, which is further substituted at the 5-position by a pyridinyl group . The structural uniqueness arises from the integration of sulfur at the 2-position of the oxadiazole core, a feature associated with enhanced bioactivity in related compounds .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number84249-76-3
Molecular FormulaC₁₅H₁₄N₄O₂S
Molecular Weight314.4 g/mol
XLogP32.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds5

The SMILES notation (COC1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3) and InChIKey (GKFFLIJFJNMTFF-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches .

Structural Insights

The oxadiazole ring’s planar geometry facilitates π-π stacking interactions with biological targets, while the thione group (-C=S) enhances electrophilicity, potentially enabling covalent binding to cysteine residues in enzymes . The 4-methoxyphenylamino group contributes to lipophilicity (evidenced by XLogP3 = 2.9), aiding membrane permeability, whereas the pyridinyl substituent may engage in hydrogen bonding with cellular receptors .

Synthesis and Derivative Design

Functionalization Strategies

The methoxyphenyl and pyridinyl groups in this compound suggest a modular synthesis. The methoxyaniline moiety could be introduced via nucleophilic substitution or reductive amination, while the pyridinyl group might be incorporated through Suzuki-Miyaura cross-coupling or direct cyclization with pyridine-4-carboxylic acid derivatives .

Biological Activities and Mechanisms

Enzyme Inhibition

1,3,4-Oxadiazole thiones are known inhibitors of kinases, phosphatases, and hydrolases. The thione group’s electrophilicity enables covalent binding to catalytic cysteine residues, while the aromatic systems mediate hydrophobic interactions . For example, analogs have inhibited vascular endothelial growth factor receptor-2 (VEGFR-2), a target in angiogenesis-dependent cancers.

Research Gaps and Future Directions

Pharmacokinetic Profiling

No data exists on this compound’s absorption, distribution, metabolism, or excretion (ADME). Predictive modeling using its XLogP3 (2.9) and polar surface area (104 Ų) suggests moderate oral bioavailability but potential hepatic metabolism via cytochrome P450 enzymes .

Target Identification

Computational docking studies could identify putative targets, such as tubulin or DNA topoisomerases, given the structural resemblance to known inhibitors . Experimental validation via kinase profiling or transcriptomic analysis is warranted.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator